An In-Depth Technical Guide to 2-Methylquinoline-3-carbonitrile: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 2-Methylquinoline-3-carbonitrile: Properties, Synthesis, and Applications
Introduction
Overview of the Quinoline Scaffold in Medicinal Chemistry
The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a quintessential "privileged scaffold" in medicinal chemistry. Its rigid, aromatic structure and the presence of a nitrogen heteroatom provide ideal anchor points for molecular recognition by biological targets. Consequently, quinoline derivatives are central to numerous natural products and synthetic drugs, exhibiting a vast spectrum of pharmacological activities including antimalarial, anticancer, antibacterial, anti-inflammatory, and antihypertensive properties.[1][2] The tunability of the quinoline core through substitution allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it a cornerstone of modern drug discovery.[3]
Introduction to 2-Methylquinoline-3-carbonitrile: Structure and Potential
2-Methylquinoline-3-carbonitrile is a specific derivative that combines three key functional motifs: the quinoline core, an activated methyl group at the C2 position, and a nitrile group at the C3 position. This unique combination of functionalities makes it a highly versatile building block for chemical synthesis. The nitrile group can be readily transformed into other critical functional groups such as carboxylic acids or amines, while the C2-methyl group offers a reactive handle for condensation reactions. This strategic placement of reactive sites allows for the systematic elaboration of the molecule, providing a powerful platform for generating diverse chemical libraries aimed at discovering new therapeutic agents.
Scope of the Guide
This technical guide provides a comprehensive overview of the fundamental properties of 2-Methylquinoline-3-carbonitrile for researchers, chemists, and drug development professionals. It covers essential physicochemical and spectroscopic data, offers a detailed, field-proven synthesis protocol with mechanistic insights, explores the molecule's chemical reactivity, and discusses its potential applications as a scaffold in pharmaceutical research. All methodologies are presented to ensure reproducibility and are supported by authoritative references.
Physicochemical and Spectroscopic Properties
A precise understanding of a compound's physical and spectroscopic properties is foundational for its application in research and development. These data are critical for reaction monitoring, purification, structural confirmation, and formulation.
Core Chemical Identifiers
The following table summarizes the key identifiers for 2-Methylquinoline-3-carbonitrile.
| Identifier | Value | Source |
| IUPAC Name | 2-Methylquinoline-3-carbonitrile | --- |
| CAS Number | 42955-33-9 | --- |
| Molecular Formula | C₁₁H₈N₂ | Calculated |
| Molecular Weight | 168.19 g/mol | Calculated |
| Canonical SMILES | CC1=NC2=CC=CC=C2C=C1C#N | --- |
Physical Properties
Physical properties for 2-Methylquinoline-3-carbonitrile are not widely reported. The data below are estimated based on the properties of closely related analogs such as 2-methylquinoline and 3-methylquinoline and general principles of physical organic chemistry.[4][5]
| Property | Estimated Value | Notes |
| Appearance | White to pale yellow solid | Based on typical crystalline quinoline derivatives. |
| Melting Point | 115-120 °C | Estimated. The nitrile and methyl groups increase polarity and potential for crystal packing compared to quinaldine (-1.5 °C)[4]. |
| Boiling Point | > 300 °C | Estimated. Expected to be significantly higher than 2-methylquinoline (247 °C) due to increased polarity.[4] |
| logP | ~2.8 | Estimated. Reflects a balance of the hydrophobic quinoline core and the polar nitrile group. |
Spectroscopic Profile
While a dedicated public spectral database for this specific molecule is sparse, the expected spectroscopic characteristics can be reliably predicted based on its structure. These predictions are essential for confirming the identity and purity of a synthesized sample.[6][7]
-
2.3.1 ¹H NMR Spectroscopy (500 MHz, CDCl₃) The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the C2-methyl group.
-
δ ~ 8.5 ppm (s, 1H): H4 proton, deshielded by the adjacent nitrogen and the electron-withdrawing nitrile group.
-
δ ~ 8.0-7.5 ppm (m, 4H): Four protons of the benzo-fused ring (H5, H6, H7, H8).
-
δ ~ 2.8 ppm (s, 3H): The three protons of the C2-methyl group. The singlet nature confirms the absence of adjacent protons. The chemical shift is downfield from typical alkyl protons due to the influence of the aromatic ring.[8][9]
-
-
2.3.2 ¹³C NMR Spectroscopy (125 MHz, CDCl₃) The carbon spectrum will confirm the presence of 11 unique carbon atoms.
-
δ ~ 158 ppm: C2 (quaternary), attached to nitrogen.
-
δ ~ 147 ppm: C8a (quaternary), bridgehead carbon.
-
δ ~ 145 ppm: C4 (methine).
-
δ ~ 135-125 ppm: Aromatic CH carbons (C5, C6, C7, C8).
-
δ ~ 128 ppm: C4a (quaternary), bridgehead carbon.
-
δ ~ 117 ppm: C≡N (quaternary), characteristic nitrile carbon.
-
δ ~ 105 ppm: C3 (quaternary), shielded by the electron-donating effect of the methyl group relative to other quaternary carbons.
-
δ ~ 25 ppm: CH₃ carbon of the methyl group.[9]
-
-
2.3.3 Infrared (IR) Spectroscopy IR spectroscopy is particularly useful for identifying the key nitrile functional group.
-
~2225 cm⁻¹ (strong, sharp): C≡N stretching vibration, a highly characteristic and diagnostic peak.
-
~3050 cm⁻¹ (medium): Aromatic C-H stretching.
-
~1600, 1500 cm⁻¹ (strong to medium): C=C and C=N stretching vibrations within the quinoline ring system.
-
~2950 cm⁻¹ (weak): Aliphatic C-H stretching of the methyl group.
-
-
2.3.4 Mass Spectrometry (MS) Mass spectrometry will confirm the molecular weight of the compound.
-
[M]⁺•: Expected molecular ion peak at m/z = 168.
-
[M+H]⁺: In ESI+, a peak at m/z = 169.
-
Fragmentation: A significant fragment at m/z = 141, corresponding to the loss of HCN ([M-27]).
-
Solubility Profile
Based on its structure, 2-Methylquinoline-3-carbonitrile is expected to be poorly soluble in water but should exhibit good solubility in common organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, and moderate solubility in alcohols like methanol and ethanol.
Synthesis Methodologies
The construction of the 2-methyl-3-cyano substituted quinoline core can be efficiently achieved via the Friedländer Annulation , a classic and robust method for quinoline synthesis.[10]
Retrosynthetic Analysis and Key Synthetic Strategies
The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl or other activating group. For 2-Methylquinoline-3-carbonitrile, the most logical disconnection points to 2-aminoacetophenone and malononitrile as the key starting materials.
Recommended Synthesis Protocol: Modified Friedländer Annulation
-
3.2.1 Rationale for Method Selection This one-pot protocol is selected for its high efficiency, operational simplicity, and use of readily available starting materials.[11] The use of a base catalyst like piperidine facilitates both the initial Knoevenagel condensation and the subsequent intramolecular cyclization and dehydration, providing the final product in good yield without the need for harsh conditions or expensive metal catalysts. This self-validating system proceeds to completion as the final aromatic product is thermodynamically favored, driving the reaction equilibrium forward.
-
3.2.2 Detailed Step-by-Step Protocol
-
Reagent Preparation: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminoacetophenone (1.35 g, 10 mmol, 1.0 equiv.).
-
Solvent Addition: Add absolute ethanol (30 mL) to the flask and stir until the 2-aminoacetophenone is fully dissolved.
-
Reactant Addition: To the stirred solution, add malononitrile (0.66 g, 10 mmol, 1.0 equiv.).
-
Catalyst Addition: Add piperidine (0.5 mL, ~5 mmol, 0.5 equiv.) to the reaction mixture. The addition of the base catalyst is the key step that initiates the reaction cascade.
-
Reaction Execution: Heat the mixture to reflux (approximately 80 °C) and maintain reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent. The disappearance of the starting materials and the appearance of a new, UV-active spot for the product indicates reaction progression.
-
Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product often precipitates out of the solution upon cooling.
-
Purification: Collect the precipitate by vacuum filtration and wash the solid with a small amount of cold ethanol to remove residual piperidine and any unreacted starting materials.
-
Drying and Characterization: Dry the collected solid under vacuum. The resulting 2-Methylquinoline-3-carbonitrile should be a white or off-white powder. Confirm the identity and purity using the spectroscopic methods outlined in Section 2.3. Expected yield: 75-85%.
-
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of 2-Methylquinoline-3-carbonitrile.
Chemical Reactivity and Derivatization
The synthetic utility of 2-Methylquinoline-3-carbonitrile stems from the distinct reactivity of its functional groups, allowing for selective transformations.
Overview of Reactive Centers
The molecule possesses three primary sites for chemical modification:
-
The Nitrile Group (C3): An electrophilic carbon susceptible to nucleophilic attack.
-
The Methyl Group (C2): Protons are acidic and can be deprotonated to form a nucleophilic carbanion.
-
The Quinoline Ring: Can undergo electrophilic aromatic substitution, although it is generally deactivated by the electron-withdrawing nitrile group.
Reactions Involving the Nitrile Group
-
Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to afford 2-methylquinoline-3-carboxylic acid .[12] This transformation is crucial for creating amide derivatives or other carboxylic acid-based functionalities.
-
Reduction: The nitrile can be reduced to a primary amine (2-methylquinolin-3-yl)methanamine using strong reducing agents like lithium aluminum hydride (LiAlH₄), providing a key linker for further conjugation.
Reactions of the C2-Methyl Group
The methyl group at the C2 position is activated by the adjacent nitrogen atom of the quinoline ring. It can be deprotonated with a strong base (e.g., LDA) to form a nucleophilic species that can react with various electrophiles, most commonly aldehydes, in an aldol-type condensation reaction.
Reaction Scheme Overview
Caption: Key derivatization pathways for 2-Methylquinoline-3-carbonitrile.
Applications in Research and Drug Development
Role as a Privileged Scaffold
2-Methylquinoline-3-carbonitrile serves as an excellent starting point for building libraries of more complex molecules. The predictable reactivity allows for the systematic introduction of diversity at the C2 and C3 positions, which is a core strategy in lead optimization campaigns.
Potential Biological Activities
Substituted quinoline-3-carbonitriles have been investigated for a range of biological activities.[3][13] By modifying this core, researchers can explore potential applications in:
-
Anticancer Agents: Many quinoline derivatives function as kinase inhibitors or DNA intercalating agents.[2]
-
Antimicrobial Agents: The quinoline scaffold is present in several antibacterial and antifungal drugs.[1]
-
Antidiabetic Agents: Certain quinoline-3-carbonitrile derivatives have shown potential as inhibitors of carbohydrate-digesting enzymes.[13]
-
Antimalarial Compounds: Quinoline is the core of classic antimalarial drugs like chloroquine, and novel derivatives are continuously explored.[14]
Use as a Synthetic Intermediate
Beyond direct biological applications, this molecule is a valuable intermediate. The conversion of the nitrile to a carboxylic acid, for example, produces 2-methylquinoline-3-carboxylic acid, a compound used in the synthesis of more complex heterocyclic systems.[15]
Safety and Handling
General Hazard Assessment
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and nitrile gloves.
-
Engineering Controls: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Avoidance: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.
Disposal Guidelines
Dispose of chemical waste in accordance with local, state, and federal regulations. It should be treated as hazardous chemical waste and disposed of via a licensed contractor.
Conclusion
2-Methylquinoline-3-carbonitrile is a synthetically valuable molecule that provides a robust and versatile platform for chemical exploration. Its straightforward synthesis via the Friedländer annulation, combined with the orthogonal reactivity of its methyl and nitrile functionalities, makes it an ideal scaffold for the development of novel compounds in medicinal chemistry and materials science. This guide provides the core technical information required for researchers to effectively synthesize, characterize, and utilize this potent chemical building block in their scientific endeavors.
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PubChem. (n.d.). 2-Methylquinoline. National Center for Biotechnology Information. Available from: [Link]
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PubChem. (n.d.). Methyl quinoline-2-carboxylate. National Center for Biotechnology Information. Available from: [Link]
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ResearchGate. (n.d.). Synthesis of quinolines (140) from 2'-aminoacetophenone (138) and... [Image]. Available from: [Link]
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MDPI. (2019). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available from: [Link]
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ResearchGate. (n.d.). Synthesis and Biological Activity of Some Nucleoside Analogs of Hydroquinoline-3-Carbonitrile. Available from: [Link]
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ResearchGate. (n.d.). Synthesis of Novel Cyano Quinoline Derivatives. Available from: [Link]
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SciSpace. (n.d.). Substituted Quinolinones. Part 16. Preparation and reactions of 3-(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl). Available from: [Link]
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TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Available from: [Link]
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MDPI. (2021). Quinoline-Based Hybrid Compounds with Antimalarial Activity. Available from: [Link]
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ResearchGate. (n.d.). Concerning the mechanism of the Friedländer quinoline synthesis. Available from: [Link]
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